エント-タダラフィル

概要

説明

科学的研究の応用

ent-IC-351には、次のような科学研究における様々な応用があります。

化学: エナンチオマー分離とキラル合成の研究における基準化合物として使用されます。

生物学: そのエナンチオマーと比較して不活性であるにもかかわらず、生物系への潜在的な影響について調査されています。

医学: 活性なPDE5阻害剤との構造的類似性について研究されており、新しい治療薬の設計に関する洞察を提供しています。

作用機序

ent-IC-351自体は不活性ですが、そのエナンチオマーである(6R,12aS)-タダラフィルは、ホスホジエステラーゼタイプ5(PDE5)を阻害することによって効果を発揮します。この阻害は、環状グアノシン一リン酸(cGMP)レベルの上昇につながり、平滑筋弛緩と血管拡張をもたらします。 分子標的はPDE5酵素であり、関連する経路は一酸化窒素(NO)-cGMPシグナル伝達経路です .

類似の化合物との比較

類似の化合物

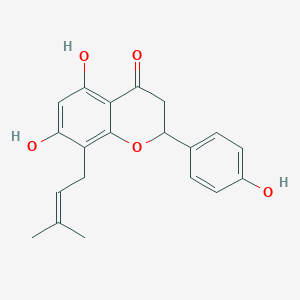

(6R,12aS)-タダラフィル: ent-IC-351の活性なエナンチオマーであり、勃起不全と肺高血圧の治療に使用されます。

バルデナフィル: 同様の作用機序を持つPDE5阻害剤であり、勃起不全の治療に使用されます.

ユニークさ: : ent-IC-351は、そのエナンチオマーと比較して不活性であるという点でユニークです。 この特性は、薬物の活性におけるキラリティの役割と、エナンチオマー的に純粋な化合物の開発を理解するための研究において価値があります .

生化学分析

Biochemical Properties

ent-Tadalafil plays a significant role in biochemical reactions. It inhibits the enzyme phosphodiesterase type-5 (PDE5), which degrades cyclic guanosine monophosphate (cGMP) and increases the levels of cGMP . This leads to smooth muscle relaxation in the penis and the pulmonary vasculature, facilitating erection and reducing blood pressure in the pulmonary arteries, respectively .

Cellular Effects

ent-Tadalafil has various effects on different types of cells. In endothelial cells, it enhances the production of nitric oxide, leading to vasodilation . In smooth muscle cells of the corpus cavernosum and pulmonary vasculature, it promotes relaxation, aiding in erection and reducing pulmonary arterial pressure .

Molecular Mechanism

The molecular mechanism of action of ent-Tadalafil involves binding to the enzyme PDE5 and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels. Elevated cGMP levels result in the activation of protein kinase G, which in turn phosphorylates certain proteins leading to the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

The effects of ent-Tadalafil are observed over time in laboratory settings. It has a long duration of action, up to 36 hours , and its absorption is not affected by the presence of high-fat food . This allows for flexibility in timing sexual activity.

Dosage Effects in Animal Models

In animal models, the effects of ent-Tadalafil vary with different dosages. At therapeutic doses, it effectively inhibits PDE5 and improves erectile function

Metabolic Pathways

ent-Tadalafil is predominantly metabolized by the enzyme CYP3A2 to a catechol metabolite . This metabolic pathway involves the oxidation of the parent compound, followed by conjugation processes.

準備方法

合成経路と反応条件: : ent-IC-351の合成には、そのエナンチオマーである(6R,12aS)-タダラフィルの調製と、それに続くエナンチオマーの分離が含まれます。合成経路には通常、以下の手順が含まれます。

環化: 最初のステップには、適切な前駆体の環化が含まれ、タダラフィルのコア構造が形成されます。

官能基修飾:

エナンチオマー分離: 最後のステップには、エナンチオマーを分離してent-IC-351を得ることが含まれます.

工業的製造方法: : ent-IC-351の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術が、エナンチオマーの分離と精製に使用されます .

化学反応の分析

反応の種類: : ent-IC-351は、次のような様々な化学反応を起こします。

酸化: ent-IC-351は、特定の条件下で酸化されて、対応する酸化された生成物を形成することができます。

還元: 還元反応により、ent-IC-351をその還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主な生成物: : これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化された誘導体が得られる場合があり、置換反応によって様々な置換された類似体が生成される可能性があります .

類似化合物との比較

Similar Compounds

(6R,12aS)-Tadalafil: The active enantiomer of ent-IC-351, used in the treatment of erectile dysfunction and pulmonary hypertension.

Vardenafil: A PDE5 inhibitor with a similar mechanism of action, used to treat erectile dysfunction.

Uniqueness: : ent-IC-351 is unique due to its inactivity compared to its enantiomer. This property makes it valuable in research for understanding the role of chirality in drug activity and the development of enantiomerically pure compounds .

特性

IUPAC Name |

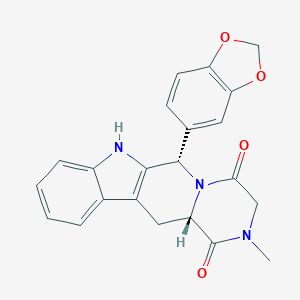

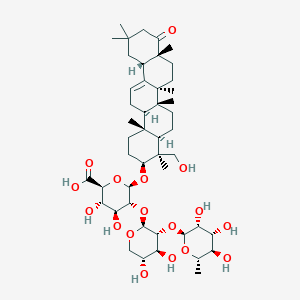

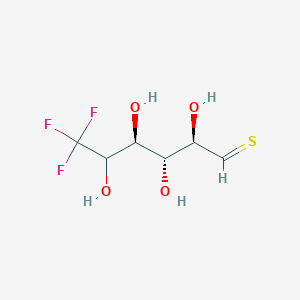

(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212165 | |

| Record name | Tadalafil, (6S ,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629652-72-8 | |

| Record name | Tadalafil, (6S ,12aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tadalafil, (6S ,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TADALAFIL, (6S ,12AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ent-Tadalafil significant in the context of food safety?

A1: Recent years have seen a rise in the adulteration of food products and dietary supplements with Tadalafil-like compounds, including ent-Tadalafil. These adulterants pose serious health risks to consumers. [] The research emphasizes the need for sensitive and reliable methods to detect these compounds in food and beverages to ensure consumer safety.

Q2: How does the concept of "molecular softness" contribute to developing a reliable detection method for ent-Tadalafil and its analogs?

A2: Researchers explored the use of computational chemistry, particularly the concept of "molecular softness," to design effective haptens for antibody generation. [] Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule.

Q3: Beyond detection, has there been research focusing on the synthesis of ent-Tadalafil?

A3: Yes, a study explored a novel synthetic route for producing ent-Tadalafil. [] This research focused on a diastereospecific synthesis of tetrahydroisoquinolines, key structural components of ent-Tadalafil, utilizing a radical cyclization approach. While the specific details of the synthesis are beyond the scope of this Q&A, this research highlights the ongoing interest in developing efficient and controlled synthetic pathways for ent-Tadalafil, which could be valuable for various research purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B138238.png)